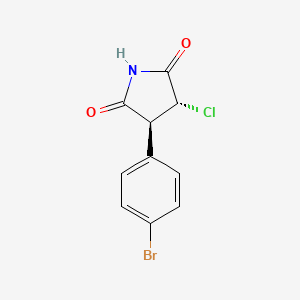

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione

Description

(3S,4R)-3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione is a chiral pyrrolidine-2,5-dione derivative featuring a 4-bromophenyl group at the 3-position and a chlorine atom at the 4-position. The stereochemistry (3S,4R) is critical for its interactions with chiral environments, such as enzyme active sites, making it a candidate for pharmaceutical applications, particularly as an intermediate or enzyme inhibitor .

Synthesis routes for analogous pyrrolidine-diones often involve cyclization reactions or functionalization of preformed heterocycles. For example, Claisen–Schmidt condensations and Michael additions are employed to introduce aryl groups into similar frameworks . Spectroscopic techniques (NMR, IR) and X-ray crystallography are key for structural validation, especially given the stereochemical complexity of such molecules.

Properties

Molecular Formula |

C10H7BrClNO2 |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H7BrClNO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1 |

InChI Key |

DIPCPOHTPIZUSJ-HTQZYQBOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)NC2=O)Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)NC2=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or receptor activation.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with three structurally related molecules:

Substituent Effects on Properties

- Bromophenyl vs. Dichlorophenyl : The bromophenyl group in the target compound provides greater steric bulk and lipophilicity compared to the dichlorophenyl group in . Bromine’s polarizability may enhance van der Waals interactions in biological systems.

- Chlorine vs. Dichloromethylidene : The 4-chloro substituent in the target compound is less reactive than the dichloromethylidene group in , which introduces a conjugated double bond susceptible to nucleophilic attack.

- Functional Groups : The dione core in the target and facilitates hydrogen bonding, whereas the carboxylic acid in increases water solubility (as a hydrochloride salt).

Stereochemical Considerations

The (3S,4R) configuration of the target compound contrasts with the (3R,4S) configuration in . Such stereochemical inversions can drastically alter binding affinities; for example, (3S,4R) isomers may exhibit superior enantioselectivity in enzyme inhibition compared to their diastereomers.

Biological Activity

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H7BrClN2O2

- Molecular Weight : 292.53 g/mol

- CAS Number : Not specified in the sources.

The compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. Its structure suggests potential mechanisms involving:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound has shown promise in anticancer applications:

- In vitro Studies : Studies demonstrate cytotoxic effects against several cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation.

- Mechanism : The anticancer activity is likely due to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. This includes pathogens such as Staphylococcus aureus and Escherichia coli.

- Potential Applications : Its use as an antimicrobial agent could be beneficial in treating infections resistant to conventional antibiotics.

Case Studies

-

Study on Anticancer Effects :

- A recent study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting effective concentrations for therapeutic use.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 -

Antimicrobial Efficacy Study :

- In another study assessing its antimicrobial properties, the compound was tested against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.